Cas no 1179928-66-5 (1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)

1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one is a specialized organic compound featuring a furan ring linked to a 2-methylphenyl-substituted ethanone moiety. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds and fine chemicals. Its furan and aromatic methylphenyl groups enhance its utility in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its distinct molecular architecture allows for selective functionalization, enabling tailored modifications in complex synthetic pathways. Suitable for research and industrial applications requiring precise structural control.
1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one structure
1179928-66-5 structure
商品名:1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
CAS番号:1179928-66-5
MF:C13H12O2
メガワット:200.233183860779
MDL:MFCD12782097
CID:4575541
PubChem ID:23144544

1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
    • 1-(2-furyl)-2-(2-methylphenyl)ethanone
    • 1-(furan-2-yl)-2-(2-methylphenyl)ethanone
    • Z2182115472
    • 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
    • MDL: MFCD12782097
    • インチ: 1S/C13H12O2/c1-10-5-2-3-6-11(10)9-12(14)13-7-4-8-15-13/h2-8H,9H2,1H3
    • InChIKey: IOFXEMLYYVSQFD-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(CC1C=CC=CC=1C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • トポロジー分子極性表面積: 30.2
  • 疎水性パラメータ計算基準値(XlogP): 3

1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-219748-10.0g
1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95.0%
10.0g
$3069.0 2025-02-20
Enamine
EN300-219748-0.05g
1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95.0%
0.05g
$166.0 2025-02-20
Enamine
EN300-219748-1g
1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
1g
$714.0 2023-09-16
Aaron
AR01ALXD-5g
1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
5g
$2872.00 2025-02-09
Aaron
AR01ALXD-100mg
1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
100mg
$366.00 2025-02-09
Aaron
AR01ALXD-500mg
1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
500mg
$791.00 2025-02-09
1PlusChem
1P01ALP1-250mg
1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
250mg
$428.00 2025-03-19
1PlusChem
1P01ALP1-500mg
1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
500mg
$654.00 2025-03-19
1PlusChem
1P01ALP1-5g
1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
5g
$2335.00 2025-03-19
1PlusChem
1P01ALP1-50mg
1-(furan-2-yl)-2-(2-methylphenyl)ethan-1-one
1179928-66-5 95%
50mg
$220.00 2025-03-19

1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one 関連文献

1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-oneに関する追加情報

Introduction to 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one (CAS No. 1179928-66-5)

1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one, identified by the chemical compound code CAS No. 1179928-66-5, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, featuring a fused heterocyclic system with a benzene ring and a furan moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-donating and withdrawing groups in its molecular framework makes it a versatile candidate for further chemical manipulation and biological evaluation.

The structural motif of 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one consists of an ethanone core connected to a furan ring at the C1 position and a 2-methylphenyl group at the C2 position. This arrangement creates a rigid scaffold that can interact with biological targets in various ways. The furan ring, known for its ability to participate in hydrogen bonding and π-stacking interactions, contributes to the compound's binding affinity towards certain enzymes and receptors. Meanwhile, the 2-methylphenyl group introduces hydrophobicity and electronic modulation, enhancing the molecule's pharmacokinetic properties.

In recent years, there has been a surge in interest regarding molecules with similar structural features in drug discovery pipelines. The combination of a furan ring and an aromatic ring system has been explored in several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. For instance, derivatives of this class have shown promising activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The electron-rich nature of the furan ring allows for facile interactions with heme groups in these enzymes, potentially leading to inhibitory effects.

Moreover, the 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one scaffold has been investigated for its potential as a kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modulating kinase activity, compounds like this can disrupt aberrant signaling networks and restore normal cellular function. Preliminary studies have indicated that derivatives of this structure may exhibit inhibitory effects on specific kinases by binding to their ATP-binding pockets. The methyl substituent on the phenyl ring further fine-tunes the electronic properties of the molecule, enhancing its binding affinity.

The synthesis of 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. One common approach involves the condensation of 2-furylacetaldehyde with 4-methylbenzaldehyde under basic conditions, followed by oxidation to yield the desired ketone. This reaction sequence leverages cross-coupling techniques and oxidation catalysis to construct the complex core efficiently. Advances in catalytic systems have enabled higher yields and improved selectivity in these transformations, making it feasible to produce larger quantities of the compound for research purposes.

From a computational chemistry perspective, 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of the molecule, aiding in the design of more potent derivatives. These studies have revealed that subtle modifications at the furan or phenyl rings can significantly alter binding affinities and selectivity profiles. Such findings are crucial for optimizing lead compounds into viable drug candidates.

The pharmacological profile of 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one has been evaluated through in vitro assays targeting various enzymes and receptors. Initial screening assays have shown moderate activity against COX enzymes, suggesting potential therapeutic benefits in pain management and inflammation modulation. Additionally, interactions with membrane-bound receptors have been explored, indicating that this compound may modulate signal transduction pathways relevant to neurological disorders.

In conclusion,1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one (CAS No. 1179928-66-5) represents a structurally interesting molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing new drugs targeting inflammation, cancer, and other diseases. Continued investigation into its biological activities and synthetic modifications will likely uncover novel therapeutic applications in the future.

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